molecular formula C12H15N3 B8356401 1-(5-Ethynylpyridin-2-yl)-4-methylpiperazine

1-(5-Ethynylpyridin-2-yl)-4-methylpiperazine

Cat. No.: B8356401
M. Wt: 201.27 g/mol
InChI Key: OILUJPMEHSBBQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Ethynylpyridin-2-yl)-4-methylpiperazine is a useful research compound. Its molecular formula is C12H15N3 and its molecular weight is 201.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

1-(5-ethynylpyridin-2-yl)-4-methylpiperazine

InChI

InChI=1S/C12H15N3/c1-3-11-4-5-12(13-10-11)15-8-6-14(2)7-9-15/h1,4-5,10H,6-9H2,2H3

InChI Key

OILUJPMEHSBBQL-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=C2)C#C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium carbonate (1M aq., 1.5 mL, 1.5 mmol) was added in a drop-wise manner to a solution of 1-methyl-4-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)piperazine (325 mg, 1.19 mmol) in MeOH (5.0 mL) at room temperature, and the resulting mixture was stirred for 2 h. After removal of the solvent in vacuo, water (5 mL) and brine (10 mL) were added and the product was extracted with DCM (150 mL, then 3×10 mL). The combined organic layers were washed with brine (15 mL), dried over Na2SO4 and filtered. Evaporation of the solvent gave 1-(5-ethynylpyridin-2-yl)-4-methylpiperazine (239 mg, quantitative yield), which was used in the next step without purification. 1H NMR (400 MHz, CDCl3) δ ppm 8.32 (s, 1H), 7.55 (dd, J=8.9, 2.1 Hz, 1H), 6.58 (d, J=8.8 Hz, 1H), 3.54-3.67 (m, 4H), 3.08 (s, 1H), 2.46-2.58 (m, 4H), 2.35 (s, 3H); MS ESI [M+H]+ 201.9, calcd for [C12H15N3+H]+ 202.1.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
1-methyl-4-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)piperazine
Quantity
325 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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